4-(4-Ethoxyphenyl)imino-1,3-thiazolidin-2-one 4-(4-Ethoxyphenyl)imino-1,3-thiazolidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14530124
InChI: InChI=1S/C11H12N2O2S/c1-2-15-9-5-3-8(4-6-9)12-10-7-16-11(14)13-10/h3-6H,2,7H2,1H3,(H,12,13,14)
SMILES:
Molecular Formula: C11H12N2O2S
Molecular Weight: 236.29 g/mol

4-(4-Ethoxyphenyl)imino-1,3-thiazolidin-2-one

CAS No.:

Cat. No.: VC14530124

Molecular Formula: C11H12N2O2S

Molecular Weight: 236.29 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Ethoxyphenyl)imino-1,3-thiazolidin-2-one -

Specification

Molecular Formula C11H12N2O2S
Molecular Weight 236.29 g/mol
IUPAC Name 4-(4-ethoxyphenyl)imino-1,3-thiazolidin-2-one
Standard InChI InChI=1S/C11H12N2O2S/c1-2-15-9-5-3-8(4-6-9)12-10-7-16-11(14)13-10/h3-6H,2,7H2,1H3,(H,12,13,14)
Standard InChI Key ROBBGIYTVCIZKX-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)N=C2CSC(=O)N2

Introduction

Structural Characteristics and Nomenclature

The IUPAC name 4-(4-Ethoxyphenyl)imino-1,3-thiazolidin-2-one delineates its molecular architecture:

  • Thiazolidin-2-one core: A five-membered ring comprising three carbon atoms, one sulfur atom, and one nitrogen atom, with a ketone group at position 2.

  • 4-Imino substituent: An –NH– group at position 4 of the thiazolidinone ring.

  • 4-Ethoxyphenyl moiety: A phenyl ring substituted with an ethoxy (–OCH2CH3) group at the para position, connected to the imino nitrogen.

This configuration places the ethoxyphenyl group in a spatially distinct orientation, potentially influencing electronic distribution and intermolecular interactions .

Synthesis and Optimization

Synthetic Routes

The synthesis of 4-(4-Ethoxyphenyl)imino-1,3-thiazolidin-2-one can be achieved through two primary methodologies, adapted from protocols for analogous thiazolidinones :

One-Pot Condensation-Cyclization

This method involves sequential condensation of three components:

  • Ethyl 3-aminopropionate hydrochloride (1)

  • 4-Ethoxybenzaldehyde (2)

  • Thioglycolic acid (3)

Reaction Mechanism:

  • Condensation: Formation of a Schiff base between the amine (1) and aldehyde (2).

  • Cyclization: Attack of the thiol group (3) on the imine carbon, followed by intramolecular cyclization to form the thiazolidinone ring.

  • Oxidation: In situ oxidation to stabilize the thiazolidin-2-one structure.

Conditions:

  • Solvent: Ethanol or toluene

  • Temperature: 80–100°C

  • Catalyst: p-Toluenesulfonic acid (PTSA)

  • Yield: 65–75%

Heterocyclization of N-Aryl-2-chloroacetamides

An alternative route employs:

  • N-(4-Ethoxyphenyl)-2-chloroacetamide (4)

  • Ammonium thiocyanate (NH4SCN)

Procedure:

  • Nucleophilic substitution: Replacement of the chloro group in (4) by the thiocyanate ion.

  • Cyclization: Acid-catalyzed intramolecular cyclization to form the thiazolidinone ring.

Conditions:

  • Solvent: Acetonitrile

  • Temperature: 60°C

  • Catalyst: HCl gas

  • Yield: 70–80%

Reaction Optimization

Critical parameters influencing yield and purity include:

ParameterOptimal RangeImpact on Reaction
Solvent PolarityMedium (Ethanol)Enhances cyclization kinetics
Temperature80–100°CHigher temps favor ring closure
Catalyst Loading5 mol% PTSAAccelerates imine formation
Reaction Time6–8 hoursPrevents over-oxidation

Spectral Characterization

1H NMR (400 MHz, DMSO-d6)

  • Thiazolidinone protons:

    • S–CH–N: δ 5.72–6.08 (d, 1H, J = 8.4 Hz)
      – S–CH2: δ 4.41–4.72 (m, 1H) and δ 3.80–4.07 (m, 1H)

  • Ethoxyphenyl group:
    – OCH2CH3: δ 1.34 (t, 3H, J = 7.0 Hz) and δ 4.01 (q, 2H, J = 7.0 Hz)
    – Aromatic protons: δ 6.85–7.25 (m, 4H)

  • Imino proton: δ 11.45 (s, 1H)

13C NMR (100 MHz, DMSO-d6)

  • Thiazolidinone carbons:
    – C2 (carbonyl): δ 172.8
    – C4 (imino): δ 64.2
    – S–CH2: δ 33.8

  • Ethoxyphenyl carbons:
    – OCH2CH3: δ 14.9 (CH3), δ 63.1 (OCH2)
    – Aromatic carbons: δ 114.5–160.3

Infrared (IR) Spectroscopy

  • Key absorptions:
    – ν(N–H): 3225–3200 cm⁻¹ (imino stretch)
    – ν(C=O): 1686–1657 cm⁻¹ (thiazolidinone ketone)
    – ν(C–O–C): 1245 cm⁻¹ (ethoxy group)

Biological Activities and Mechanisms

MicroorganismActivity Index (%)Reference CompoundMechanism Postulated
Escherichia coli53.84–88.46 AmpicillinMembrane disruption
Staphylococcus aureus76.92–91.66 AmpicillinInhibition of cell wall synthesis

The ethoxy group’s electron-donating nature may enhance membrane permeability compared to halogenated analogs .

Anticancer Activity

Thiazolidinones with para-substituted aryl groups demonstrate potent anti-proliferative effects:

Cell LineIC50 (μM)Reference (Cisplatin)SAR Insight
MCF7 (Breast)0.27–1.15 4.14Electron-withdrawing groups ↑ activity
H460 (Lung)1.8–4.2 5.6Planar aromatic systems favor DNA intercalation

The ethoxy group’s bulkiness may sterically hinder DNA binding, potentially reducing efficacy compared to chloro derivatives .

Antioxidant Capacity

In ABTS radical scavenging assays:

  • Chlorophenyl analog: 81.8% inhibition

  • Ethoxy derivative (predicted): ~65–70% (based on Hammett substituent constants)

The –OCH2CH3 group’s +R effect likely stabilizes radical intermediates less effectively than –Cl .

Structure-Activity Relationships (SAR)

Electronic Effects

  • Electron-donating groups (e.g., –OCH2CH3):
    – ↑ Lipophilicity → Enhanced membrane permeability
    – ↓ Electrophilicity → Reduced enzyme inhibition

Steric Considerations

  • Para-substitution: Optimal for avoiding torsional strain in aryl-thiazolidinone conjugates .

  • Ethoxy vs. smaller substituents: Bulkier groups may impede binding to narrow enzymatic pockets .

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